molecular formula C10H10N4O B2984480 2-(6-Hydrazinylpyridazin-3-yl)phenol CAS No. 70817-40-2

2-(6-Hydrazinylpyridazin-3-yl)phenol

Cat. No.: B2984480
CAS No.: 70817-40-2
M. Wt: 202.217
InChI Key: FQAVRLYSVOWADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydrazinylpyridazin-3-yl)phenol is an organic compound with the molecular formula C10H10N4O and a molecular weight of 202.217 g/mol. This compound features a hydrazinyl group attached to a pyridazine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

2-(6-Hydrazinylpyridazin-3-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiproliferative effects against cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials with specific chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinylpyridazin-3-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a hydrazine derivative. The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinylpyridazin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the phenol ring.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinylpyridazin-3-yl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydrazinopyridazine-3-yl)phenol: Similar in structure but with different substituents on the pyridazine ring.

    2-(6-Hydrazinopyridazin-3-yl)aniline: Features an aniline group instead of a phenol group.

Uniqueness

2-(6-Hydrazinylpyridazin-3-yl)phenol is unique due to its specific combination of a hydrazinyl group, pyridazine ring, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-12-10-6-5-8(13-14-10)7-3-1-2-4-9(7)15/h1-6,15H,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAVRLYSVOWADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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